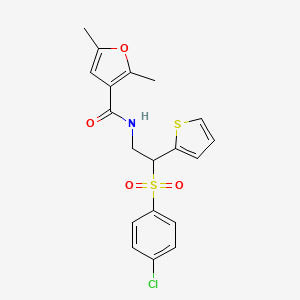
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H18ClNO4S2 and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula C20H20ClNO5S and a molecular weight of approximately 486.01 g/mol. Its structure features a furan ring, a sulfonyl group, and a thiophene moiety, contributing to its unique biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of sulfonyl intermediates followed by coupling reactions with thiophene derivatives. The reaction conditions are crucial for achieving high yields and purity, often requiring specific solvents and catalysts.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. Case studies demonstrate that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis |
| NUGC-3 | 15 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .
The biological activity of this compound is believed to result from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : It could modulate receptor activity on cell surfaces.
- Gene Expression Influence : The compound might affect gene expression related to cell cycle regulation and apoptosis.
Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value less than 20 µM across multiple lines. The study highlighted the compound's ability to disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S2/c1-12-10-16(13(2)25-12)19(22)21-11-18(17-4-3-9-26-17)27(23,24)15-7-5-14(20)6-8-15/h3-10,18H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULUBGOTEDUZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














